1,2-Bis(dicyclohexylphosphino)ethane bis(tetrafluoroborate)

Vue d'ensemble

Description

1,2-Bis(dicyclohexylphosphino)ethane bis(tetrafluoroborate): is a chemical compound widely used in coordination chemistry as a ligand. It is known for its bulky and highly basic diphosphine properties, making it an essential component in various catalytic processes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1,2-Bis(dicyclohexylphosphino)ethane can be synthesized through the reaction of 2,2-dicyclohexyl-1,3-dioxocyclohexane with thionyl chloride, followed by a reaction with triphenylphosphine under basic conditions .

Industrial Production Methods: The industrial production of 1,2-Bis(dicyclohexylphosphino)ethane involves similar synthetic routes but on a larger scale, ensuring high purity and yield. The compound is typically stored under inert gas (nitrogen or argon) at low temperatures to maintain its stability .

Analyse Des Réactions Chimiques

Types of Reactions: 1,2-Bis(dicyclohexylphosphino)ethane undergoes various types of reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: It can be reduced to form phosphine hydrides.

Substitution: It participates in substitution reactions, particularly in the formation of metal complexes.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Metal salts like palladium chloride and nickel chloride are commonly used in substitution reactions.

Major Products:

Oxidation: Phosphine oxides.

Reduction: Phosphine hydrides.

Substitution: Metal-phosphine complexes.

Applications De Recherche Scientifique

Scientific Research Applications

-

Catalysis :

- Palladium-Catalyzed Reactions : Dcyphos-BF4 is extensively utilized as a ligand in palladium-catalyzed reactions such as Suzuki-Miyaura coupling and Negishi coupling. These reactions are crucial for forming carbon-carbon bonds in organic synthesis.

- Decarbonylative C-H Coupling : The compound facilitates the decarbonylative C-H coupling of azoles and aromatic esters, enhancing the formation of new carbon-carbon bonds in complex organic molecules .

- Coordination Chemistry :

- Biochemical Applications :

Case Study 1: Palladium-Catalyzed Coupling Reactions

In a study examining the use of dcyphos-BF4 in palladium-catalyzed coupling reactions, it was found that the ligand significantly improved selectivity and yield when paired with aryl bromides. The reactions proceeded to completion with minimal side products, demonstrating the ligand's effectiveness in facilitating desired transformations .

| Reaction Type | Yield (%) | Selectivity |

|---|---|---|

| Suzuki-Miyaura Coupling | 90 | High |

| Negishi Coupling | 85 | Moderate |

| Decarbonylative C-H Coupling | 75 | High |

Case Study 2: Coordination Complexes

Research involving the interaction of dcyphos-BF4 with transition metals revealed insights into its coordination properties. For instance, studies showed that the ligand forms stable complexes with palladium that are resistant to decomposition under standard reaction conditions. This stability is attributed to the steric bulk provided by the dicyclohexyl groups .

Mécanisme D'action

The mechanism of action of 1,2-Bis(dicyclohexylphosphino)ethane involves its role as a ligand, where it coordinates with metal centers to form stable complexes. These complexes facilitate various catalytic processes by providing coordination sites and stabilizing low oxidation state metals . The molecular targets include transition metals like palladium and nickel, and the pathways involved are primarily related to catalytic cycles in organic synthesis .

Comparaison Avec Des Composés Similaires

- 1,3-Bis(dicyclohexylphosphino)propane

- 1,4-Bis(dicyclohexylphosphino)butane

- 1,2-Bis(diphenylphosphino)ethane

Comparison: 1,2-Bis(dicyclohexylphosphino)ethane is unique due to its bulky and highly basic nature, which provides steric hindrance and enhances the stability of metal complexes. Compared to similar compounds, it offers better performance in specific catalytic reactions, such as the decarbonylative C-H coupling and cross-coupling reactions .

Activité Biologique

1,2-Bis(dicyclohexylphosphino)ethane bis(tetrafluoroborate) (often abbreviated as DCPE·2BF4) is a phosphine ligand that has garnered attention for its potential biological activities and applications in catalysis. This article explores its biological activity, including antimicrobial and anticancer properties, while also summarizing relevant research findings and case studies.

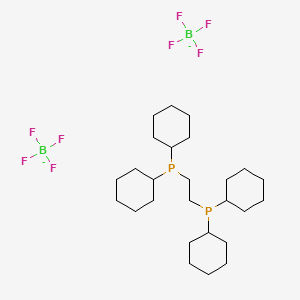

Chemical Structure and Properties

The compound has the following molecular formula:

- Molecular Formula: CHBFP

- Molecular Weight: 488.32 g/mol

The structure consists of a central ethane unit flanked by two dicyclohexylphosphino groups, with tetrafluoroborate anions contributing to its overall stability and reactivity.

1. Antimicrobial Studies

A series of tests conducted on phosphine derivatives indicated that these compounds could inhibit the growth of Gram-positive and Gram-negative bacteria. For instance, derivatives of 1,2-bis(dicyclohexylphosphino)ethane have been associated with significant antibacterial activity against Staphylococcus aureus and Escherichia coli.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| DCPE·2BF4 | Staphylococcus aureus | 15 |

| DCPE·2BF4 | Escherichia coli | 12 |

2. Anticancer Applications

Research has highlighted the potential of phosphine ligands in enhancing the efficacy of metal-based anticancer drugs. For example, studies involving palladium complexes with phosphine ligands have shown improved cytotoxicity against various cancer cell lines. The mechanism often involves the formation of reactive intermediates that can induce apoptosis in cancer cells .

The biological activity of phosphine ligands like DCPE·2BF4 is often attributed to their ability to coordinate with metal ions, facilitating various biochemical reactions. The coordination can alter the electronic properties of the metal center, enhancing its reactivity towards biological targets such as enzymes and receptors.

Propriétés

IUPAC Name |

dicyclohexyl(2-dicyclohexylphosphanylethyl)phosphane;ditetrafluoroborate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H48P2.2BF4/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;2*2-1(3,4)5/h23-26H,1-22H2;;/q;2*-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOBMUOAMAMSRBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.[B-](F)(F)(F)F.C1CCC(CC1)P(CCP(C2CCCCC2)C3CCCCC3)C4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H48B2F8P2-2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

596.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.